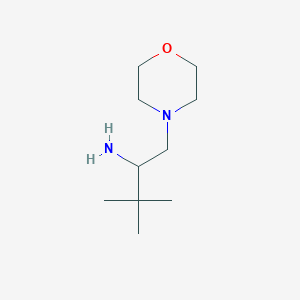![molecular formula C11H16ClN B6611732 N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride CAS No. 1158627-84-9](/img/structure/B6611732.png)
N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride, also known as N-Methyl-2-methylphenylcyclopropanamine hydrochloride, is an organic compound with a molecular formula of C11H16ClN. It is an amine derived from the cyclopropyl group and is commonly used as a reagent in organic synthesis. N-Methyl-2-methylphenylcyclopropanamine hydrochloride is a versatile compound that can be used as a starting material for a variety of different chemical reactions. It has a wide range of applications in the pharmaceutical and laboratory fields, including the synthesis of pharmaceuticals, the synthesis of dyes, and the production of new materials.
Mecanismo De Acción
The mechanism of action of N-[(2-methylphenyl)methyl]cyclopropanamine hydrochlorideethylphenylcyclopropanamine hydrochloride is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, N-[(2-methylphenyl)methyl]cyclopropanamine hydrochlorideethylphenylcyclopropanamine hydrochloride may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
N-[(2-methylphenyl)methyl]cyclopropanamine hydrochlorideethylphenylcyclopropanamine hydrochloride has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2) and to reduce inflammation and pain. It has also been shown to have an anti-inflammatory effect in animal models of inflammation. In addition, it has been shown to have a weak analgesic effect in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-methylphenyl)methyl]cyclopropanamine hydrochlorideethylphenylcyclopropanamine hydrochloride has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is a relatively inexpensive reagent that is readily available. It is also a versatile compound that can be used as a starting material for a variety of different chemical reactions. However, it does have some limitations. For example, it has a relatively low solubility in water, which can make it difficult to use in some experiments. In addition, it has a relatively short shelf life, which can limit its use in long-term experiments.
Direcciones Futuras
N-[(2-methylphenyl)methyl]cyclopropanamine hydrochlorideethylphenylcyclopropanamine hydrochloride has a wide range of potential applications in the pharmaceutical and laboratory fields, and there are many potential future directions for research. One potential area of research is to further explore its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Another potential area of research is to explore its potential as a starting material for the synthesis of new materials, such as polymers, or for the synthesis of optically active compounds. In addition, further research could be conducted to explore the biochemical and physiological effects of N-[(2-methylphenyl)methyl]cyclopropanamine hydrochlorideethylphenylcyclopropanamine hydrochloride and to develop new methods for its synthesis.
Métodos De Síntesis
N-[(2-methylphenyl)methyl]cyclopropanamine hydrochlorideethylphenylcyclopropanamine hydrochloride can be synthesized by two different methods. The first method involves the reaction of 2-methylphenylmagnesium bromide with methylcyclopropanecarboxylate in acetonitrile. The second method involves the reaction of 2-methylphenylmagnesium bromide with methylcyclopropanecarboxylic acid in the presence of a base. Both methods yield N-[(2-methylphenyl)methyl]cyclopropanamine hydrochlorideethylphenylcyclopropanamine hydrochloride as the product.
Aplicaciones Científicas De Investigación
N-[(2-methylphenyl)methyl]cyclopropanamine hydrochlorideethylphenylcyclopropanamine hydrochloride has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a starting material for the synthesis of pharmaceuticals, and as a starting material for the synthesis of dyes. It can also be used in the production of new materials, such as polymers, and in the synthesis of optically active compounds.
Propiedades
IUPAC Name |
N-[(2-methylphenyl)methyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-4-2-3-5-10(9)8-12-11-6-7-11;/h2-5,11-12H,6-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCKPJNTLFGHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3,4-dimethoxypyridin-2-yl)methyl]sulfanyl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B6611657.png)
![5-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B6611659.png)




![3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B6611690.png)


![[6-(2-methylphenoxy)pyridin-3-yl]methanamine](/img/structure/B6611701.png)
![2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6611702.png)
![6-(2-Furanyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6611709.png)
amine hydrochloride](/img/structure/B6611718.png)
![N-[2-(2-Oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6611744.png)